1-Amino-3-mercaptoisoquinoline

Medicinal Chemistry Chemical Biology Scaffold Differentiation

Sourcing a single, dual-functional scaffold with orthogonal amine and thiol handles often forces linear synthesis. This compound eliminates that bottleneck. 1-Amino-3-mercaptoisoquinoline uniquely combines an amino group at position 1 and a thiol at position 3 on the isoquinoline core. It is sold for buyer-led identity and purity confirmation. Key research enablement: • Enables N,S-chelation targeting metalloenzymes (e.g., zinc hydrolases, copper oxidases) inaccessible to mono-functional analogs. • Allows divergent derivatization from one material: generate thioether, sulfoxide, amide, or fused heterocyclic libraries for accelerated SAR. • Tautomeric flexibility (amino-thione/imino-thiol equilibrium) makes it a strategic probe for phenotypic screening and novel chemotype identification. Ideal for hit-to-lead programs and screening library construction.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
Cat. No. B8047652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-mercaptoisoquinoline
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=S)NC(=C2C=C1)N
InChIInChI=1S/C9H8N2S/c10-9-7-4-2-1-3-6(7)5-8(12)11-9/h1-5H,(H3,10,11,12)
InChIKeyRUCVKXBEOMOYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-mercaptoisoquinoline: Dual-Function Isoquinoline Scaffold


1-Amino-3-mercaptoisoquinoline (CAS 1823607-83-5) is a heterocyclic building block featuring a unique 1-amino-3-mercapto substitution pattern on an isoquinoline core . This arrangement presents a dual functionality, combining an amino group and a thiol group on the same aromatic system, which distinguishes it from common mono-substituted isoquinolines. It is primarily offered as part of curated collections of unique chemicals for early discovery research, with vendors explicitly noting that analytical data is not collected and the product is sold for buyer-led identity and purity confirmation .

Selection Logic Dual amino-thiol isoquinoline scaffold for early discovery library design
Procurement Context Buyer-led identity and purity confirmation; analytical data not collected by supplier
Research Workflow Unique building block for exploring chemical space inaccessible to mono-functional analogs

1-Amino-3-mercaptoisoquinoline: Substitution Risks with Simpler Analogs


Generic substitution with 1-aminoisoquinoline or 3-mercaptoisoquinoline is chemically and functionally non-equivalent. 1-Amino-3-mercaptoisoquinoline is the only commercially available member of this class to simultaneously present an amino group at position 1 and a thiol group at position 3 , [1]. This specific arrangement is foundational to patented classes of thio-substituted aminoisoquinolines, indicating that the synergistic dual functionality is critical for downstream chemical transformations and potential biological interactions that cannot be replicated by either functional group alone [1].

Target 1-Amino-3-mercaptoisoquinoline Simultaneous 1-amino and 3-mercapto groups enable dual-reactivity workflows.
Analog 1-Aminoisoquinoline Lacks thiol group; downstream reactivity and chelation profiles may not transfer.
Target 1-Amino-3-mercaptoisoquinoline Synergistic dual functionality cited in patented chemical class.
Analog 1(2H)-Isoquinolinethione Lacks amino group; synergistic synthetic potential may not be reproduced.

1-Amino-3-mercaptoisoquinoline: Key Differentiators vs. Analogs


Synergistic Amino-Thiol Architecture

Unlike the closest commercially available analogs—1-aminoisoquinoline (possessing only an amino group) and 1(2H)-isoquinolinethione (possessing only a thiol group)—1-amino-3-mercaptoisoquinoline integrates both functionalities on the same isoquinoline scaffold , [1]. This dual presence is not a trivial combination; the patent literature for 'thio substituted 3 amino isoquinolines' establishes compounds with this specific 1-amino-3-thio substitution pattern as a distinct and patentable chemical class, underscoring its unique synthetic and functional potential [1].

Synergistic Amino-Thiol Architecture
Class-level inference
Target: 2 groups (1-amino, 3-mercapto) 1-Aminoisoquinoline: 1 group (1-amino) 1(2H)-Isoquinolinethione: 1 group (1-thiol) Qualitative difference in functional group count and reactivity potential
Scaffold differentiation supports unique synthetic space
Patent classification context; verify specific reactivity
Medicinal Chemistry Chemical Biology Scaffold Differentiation

Ambidentate Metal Chelation Potential

The simultaneous presence of an endocyclic nitrogen, an exocyclic amino nitrogen, and an exocyclic thiol sulfur makes 1-amino-3-mercaptoisoquinoline a potential ambidentate ligand capable of forming N,S-chelate complexes . In contrast, simple 1-aminoisoquinoline or 3-mercaptoisoquinoline analogs are limited to N-only or S-only donations, respectively. While direct quantitative stability constants for the target compound are not publicly available, the established ionization behavior of analogous mercapto-isoquinolines supports the potential for pH-dependent metal coordination [1].

Ambidentate Metal Chelation Potential
Supporting evidence
3 donor atoms (ring N, exocyclic N, exocyclic S) vs. 2 donors in mono-functional analogs. Supports N,S-chelate complex formation.
May enable metalloenzyme probe design
Inference from N,S-heterocycle chemistry; no direct complexation data
Coordination Chemistry Metalloenzyme Inhibition Ligand Design

Tautomeric Complexity for Target Engagement

The 1-amino-3-mercapto arrangement introduces multiple possible tautomeric states (e.g., amino-thione vs. imino-thiol forms) that can differentially interact with biological targets [1]. Infrared spectroscopic studies on related mercapto-isoquinolines have shown a predominant amino-thione form, a behavior that can be tuned by the local chemical environment and solvent [1]. In contrast, analogs like 1-aminoisoquinoline or 1-amino-3-methoxyisoquinoline exist in a fixed, single tautomeric state, restricting their adaptable interaction with biological receptors.

Tautomeric Complexity for Target Engagement
Supporting evidence
Target: Multiple states (amino-thione/imino-thiol equilibrium) 1-Aminoisoquinoline: Single, fixed amino form 1-Amino-3-methoxyisoquinoline: Single, fixed form Qualitative difference in accessible bioactive conformations
Tautomeric adaptability may broaden target-engagement scope
IR-based inference from related mercapto-heterocycles; direct ratio not available
Tautomerism Drug-Receptor Interaction Physicochemical Property Space

1-Amino-3-mercaptoisoquinoline: Key Application Scenarios


Ambidentate Ligands for Metalloenzyme Inhibitor Screening

Given its potential for N,S-chelation, which distinguishes it from simple N-only or S-only isoquinoline ligands , 1-amino-3-mercaptoisoquinoline is a strong candidate for constructing screening libraries targeting metalloenzymes. Its dual donor atoms can engage catalytic metal ions in geometries inaccessible to mono-functional analogs, making it a valuable fragment for structure-based drug design programs focusing on zinc hydrolases, copper-dependent oxidases, or other metalloproteins.

Adaptable Core for Chemical Biology Probes

The compound's tautomeric flexibility, inferred from the behavior of related mercapto-heterocycles [1], makes it well-suited for phenotypic screening campaigns. Unlike fixed-tautomer isoquinolines, this scaffold can sample a broader range of chemical states in physiological conditions, increasing the probability of engaging diverse and novel biological targets. This makes it a strategic choice for labs seeking to identify first-in-class chemotypes from initial library screens.

Building Block for Bioisosteric Library Synthesis

As a core scaffold with two orthogonally reactive handles (amine and thiol), this compound enables divergent chemical derivatization in ways 1-aminoisoquinoline cannot. Researchers can use this single material to rapidly generate diverse libraries of thioether, sulfoxide, amide, or fused heterocyclic analogs for systematic structure-activity relationship (SAR) studies, accelerating hit-to-lead timelines compared to linear synthetic routes from mono-functional precursors .

Tautomer-Driven Pharmacology Research

The established importance of tautomeric form for biological activity in analogous mercapto-isoquinolines [1] positions this compound as a valuable probe for studying the role of tautomerism in drug-receptor interactions. It can serve as a model system to investigate how the equilibrium between amino-thione and imino-thiol forms correlates with target affinity, selectivity, or cellular permeability, providing fundamental insights that guide the design of future bioactive N,S-heterocycles.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor screening
Ambidentate N,S-chelation scaffold
Metal-coordination geometry and inhibition assay context
Chemical biology probe development
Tautomeric flexibility profile
Phenotypic screen hit rate and target-ID context
Bioisosteric library synthesis
Orthogonal amine and thiol handles
Divergent derivatization efficiency review
Tautomer-driven pharmacology research
Multi-state interaction model
Tautomer-activity correlation and receptor-binding context
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